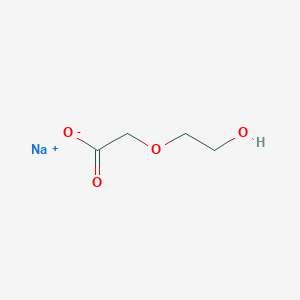

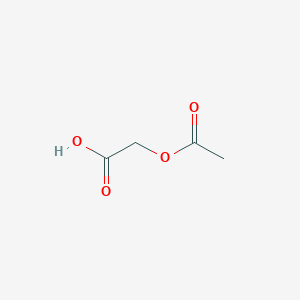

Sodium 2-(2-hydroxyethoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to Sodium 2-(2-hydroxyethoxy)acetate often involves multicomponent reactions that utilize sodium acetate as a catalyst. For instance, sodium acetate can catalyze tandem Knoevenagel–Michael multicomponent reactions of aldehydes, leading to the formation of substituted compounds with high yields. These reactions are beneficial for creating compounds with potential therapeutic applications and represent a facet of the compound's synthesis strategies (Elinson, Nasybullin, & Nikishin, 2013).

Molecular Structure Analysis

The molecular structure of Sodium 2-(2-hydroxyethoxy)acetate and similar compounds is often studied using techniques like X-ray crystallography. For example, the structural analysis of sodium (2-carbamoylphenoxy) acetate salt revealed a triclinic system with specific sodium to oxygen distances, highlighting the importance of hydrogen bonds and a variety of intermolecular interactions in the crystal structure (Turza et al., 2020).

Chemical Reactions and Properties

Sodium 2-(2-hydroxyethoxy)acetate engages in various chemical reactions, including multicomponent reactions and catalysis. For instance, the synthesis and characterization of sodium bis(2-pyridylthio)acetate ligand highlight the compound's reactivity and potential for creating new organotin(IV) derivatives (Benetollo et al., 2005).

Physical Properties Analysis

The physical properties of Sodium 2-(2-hydroxyethoxy)acetate and related compounds, such as solubility, phase behavior, and thermal properties, can be assessed using various analytical techniques. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to characterize the physical properties of sodium acetate trihydrate–urea deep eutectic solvent, providing insight into its potential as a benign reaction media (Navarro, Sierra, & Ochoa‐Puentes, 2016).

Chemical Properties Analysis

Analyzing the chemical properties of Sodium 2-(2-hydroxyethoxy)acetate involves examining its reactivity, stability, and interaction with other compounds. Anion-exchange separation methods using sodium acetate as eluant demonstrate the compound's role in separating hydroxy acids, showcasing its application in analytical chemistry (Alfredsson, Bergdahl, & Samuelson, 1963).

Applications De Recherche Scientifique

Application in Environmental Science

- Specific Scientific Field : Environmental Science and Pollution Research .

- Summary of the Application : Sodium 2-(2-hydroxyethoxy)acetate is used in the synthesis of a novel hydrogel for the highly efficient adsorption of Cu (II) from wastewater . This hydrogel is based on free-radical polymerization and is synthesized with ionic monomer sodium 2-acrylamido-2-methylpropane sulfate (AMPS-Na +) and 2-vinyl-4, 6-diamino-1, 3, 5-triazine (VDT) .

- Methods of Application or Experimental Procedures : The hydrogel was characterized for swelling performance, surface morphology, functional groups, thermal gravimetric behavior, and elements . The maximum Cu (II) adsorption capacity was found to be relatively high compared with other hydrogels .

- Results or Outcomes : The hydrogel was found to have a relatively good Cu (II) desorption and reuse behavior . The adsorption mechanism could be chelation and ion exchange . The maximum Cu (II) adsorption capacity was 175.75 mg/g .

Application in Biomedical Field

- Specific Scientific Field : Biomedical Applications .

- Summary of the Application : Sodium 2-(2-hydroxyethoxy)acetate is used in the production of water-soluble photoinitiators, which are crucial in various biomedical applications . These applications include the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems .

- Methods of Application or Experimental Procedures : The use of photopolymerization processes requires an appropriate initiating system that, in biomedical applications, must meet additional criteria such as high water solubility, non-toxicity to cells, and compatibility with visible low-power light sources .

- Results or Outcomes : The water-soluble azo-initiator – 2,2’-azobis[2-methyl-N-(2-hydroxyethyl) promionamide] (VA-086) – becomes increasingly popular because of its low cytotoxicity in both precursor and radical forms, while its absorbance range offers the possibility of using different sources in the far UV range .

Application in Chemical Industry

- Specific Scientific Field : Chemical Industry .

- Summary of the Application : Sodium 2-(2-hydroxyethoxy)acetate is used as a reactant in the synthesis of other chemicals .

- Methods of Application or Experimental Procedures : Sodium 2-(2-hydroxyethoxy)acetate can be synthesized through the reaction of 2-bromoacetic acid ethyl ester with hydroxyethoxyethanol .

- Results or Outcomes : The product is a white or off-white crystalline powder that is soluble in water . It can absorb moisture and gradually decompose in air . It is stable under acidic conditions but decomposes under alkaline conditions .

Safety And Hazards

The specific safety and hazards information for Sodium 2-(2-hydroxyethoxy)acetate is not available in the search results. However, it’s generally recommended to avoid direct contact and inhalation of chemical substances3.

Orientations Futures

The future directions or potential applications of Sodium 2-(2-hydroxyethoxy)acetate are not explicitly mentioned in the search results. However, sodium salts are widely used in various industries, including cosmetics, detergents, and industrial cleaning3.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or material safety data sheets.

Propriétés

IUPAC Name |

sodium;2-(2-hydroxyethoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAQLKGSEMCNNR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(2-hydroxyethoxy)acetate | |

CAS RN |

142047-97-0 |

Source

|

| Record name | sodium 2-(2-hydroxyethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)